1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride Isoguvacine is a GABAA receptor agonist. It binds to rat synaptic cortical membranes (Ki = 55 nM) and activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit-contanining GABAA receptors in a FLIPR assay (EC50s = 13, 4.5, 5.6, 0.78, and 3.1 µM, respectively). It inhibits CA1 population spikes in rat hippocampal slices (EC50 = 13 µM) and high potassium/low magnesium-induced seizures in rat pups. Chronic administration of isoguvacine (2 mg/kg) improves tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder (ASD).

Brand Name: Vulcanchem
CAS No.: 68547-97-7
VCID: VC21140198
InChI: InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H
SMILES: C1CNCC=C1C(=O)O.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

CAS No.: 68547-97-7

Cat. No.: VC21140198

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride - 68547-97-7

Specification

Description Isoguvacine is a GABAA receptor agonist. It binds to rat synaptic cortical membranes (Ki = 55 nM) and activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit-contanining GABAA receptors in a FLIPR assay (EC50s = 13, 4.5, 5.6, 0.78, and 3.1 µM, respectively). It inhibits CA1 population spikes in rat hippocampal slices (EC50 = 13 µM) and high potassium/low magnesium-induced seizures in rat pups. Chronic administration of isoguvacine (2 mg/kg) improves tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder (ASD).

CAS No. 68547-97-7
Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H
Standard InChI Key SUWREQRNTXCCBL-UHFFFAOYSA-N
SMILES C1CNCC=C1C(=O)O.Cl
Canonical SMILES C1CNCC=C1C(=O)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator